molecular formula C14H27N3O11 B3041845 EDTA Tris CAS No. 38641-82-6

EDTA Tris

Cat. No. B3041845
Key on ui cas rn: 38641-82-6
M. Wt: 413.38 g/mol
InChI Key: VLEIUWBSEKKKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06538155B1

Procedure details

The method of claim 1, further comprising grinding the EDTA USP, Tris USP and pH adjuster and adding distilled water to produce an EDTA-Tris solution.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:12]([CH2:17][C:18]([OH:20])=[O:19])[CH2:13][C:14]([OH:16])=[O:15])[CH2:2][N:3]([CH2:8][C:9]([OH:11])=[O:10])[CH2:4][C:5]([OH:7])=[O:6].[CH2:21]([OH:28])[C:22]([NH2:27])([CH2:25][OH:26])[CH2:23][OH:24]>>[CH2:2]([N:3]([CH2:8][C:9]([OH:11])=[O:10])[CH2:4][C:5]([OH:7])=[O:6])[CH2:1][N:12]([CH2:17][C:18]([OH:20])=[O:19])[CH2:13][C:14]([OH:16])=[O:15].[CH2:21]([OH:28])[C:22]([NH2:27])([CH2:25][OH:26])[CH2:23][OH:24] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
adding
DISTILLATION
Type
DISTILLATION
Details
distilled water

Outcomes

Product
Name
Type
product
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.